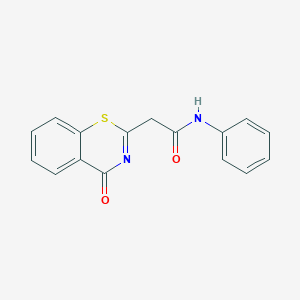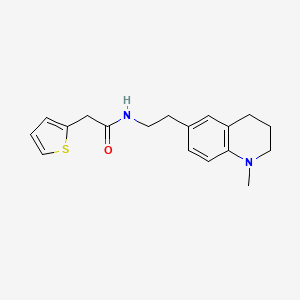
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(thiophen-2-yl)acetamide, commonly known as MTQA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. MTQA is a member of the quinoline family, which has been shown to possess a variety of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of MTQA is not fully understood, but studies suggest that it may act by inhibiting the proliferation of cancer cells and inducing apoptosis. MTQA has also been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis. Additionally, MTQA has been found to suppress the production of inflammatory cytokines, such as TNF-α and IL-6, suggesting that it may act by modulating the immune response.
Biochemical and Physiological Effects:
MTQA has been shown to have a variety of biochemical and physiological effects. Studies have found that MTQA can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability. MTQA has also been shown to inhibit the growth and metastasis of tumors in animal models. Furthermore, MTQA has been found to reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
MTQA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, there are also several limitations to using MTQA in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could interfere with experimental results. Additionally, the potential toxicity of MTQA has not been fully evaluated, and further studies are needed to determine its safety profile.
将来の方向性
There are several future directions for research on MTQA. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to evaluate the potential toxicity of MTQA and determine its safety profile. Third, studies are needed to evaluate the efficacy of MTQA in animal models of various diseases, including cancer and inflammatory diseases. Finally, further optimization of the synthesis method may lead to the development of more potent derivatives of MTQA with improved biological activity.
合成法
MTQA can be synthesized through a multistep process involving the reaction of 2-bromoethylamine hydrobromide with 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde to form the intermediate compound, which is then reacted with thiophene-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide to produce MTQA. The synthesis of MTQA has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学的研究の応用
MTQA has been the subject of several scientific studies due to its potential as a therapeutic agent. Studies have shown that MTQA exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MTQA has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, MTQA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-20-10-2-4-15-12-14(6-7-17(15)20)8-9-19-18(21)13-16-5-3-11-22-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQQECYBXLODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2903378.png)
![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2903379.png)
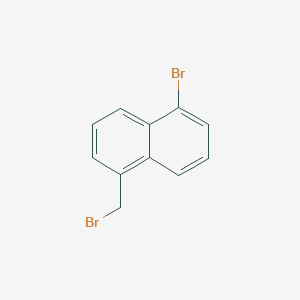

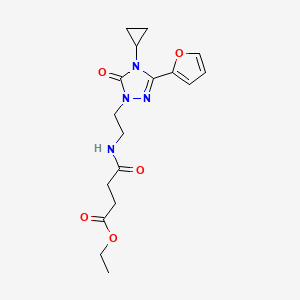
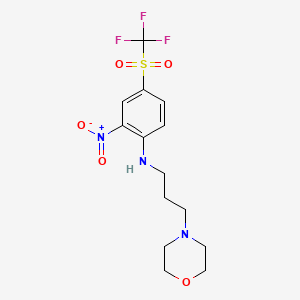
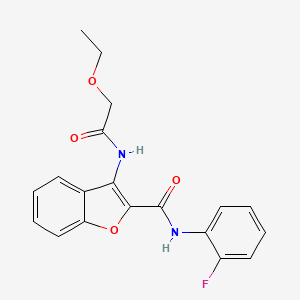

![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)
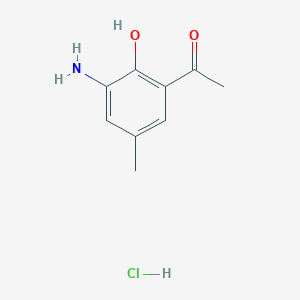
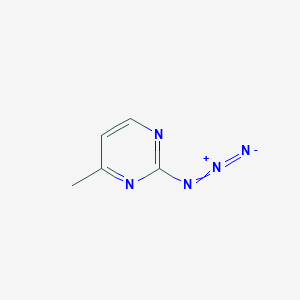
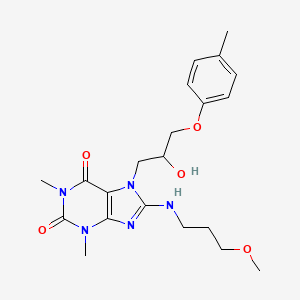
![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)
